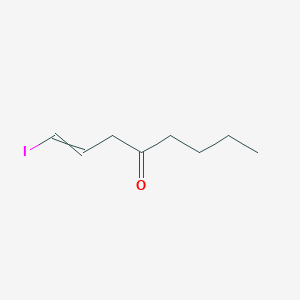

1-Iodooct-1-en-4-one

Description

Strategic Significance of Alpha,Beta-Unsaturated Iodocarbonyl Frameworks

The strategic importance of the alpha,beta-unsaturated iodocarbonyl framework lies in the dual electrophilic nature of the system and the exceptional utility of the vinyl iodide moiety in cross-coupling reactions. wikipedia.orgwikipedia.org α,β-Unsaturated carbonyls are characterized by a carbonyl group conjugated with a carbon-carbon double bond. wikipedia.org This conjugation renders both the carbonyl carbon and the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgfiveable.me This reactivity allows for a range of transformations, most notably conjugate additions like the Michael reaction, which are fundamental for carbon-carbon bond formation. wikipedia.orgfiveable.me

The incorporation of an iodine atom at the vinyl position significantly broadens the synthetic potential. Vinyl iodides are highly prized substrates in transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol. wikipedia.org This relative weakness allows the C-I bond to undergo oxidative addition to low-valent transition metal complexes (e.g., palladium, nickel, copper) under mild conditions. wikipedia.orgorganic-chemistry.org Consequently, the iodo-substituent can be replaced with a wide variety of alkyl, alkenyl, alkynyl, and aryl groups through well-established protocols such as the Suzuki, Stille, Heck, and Sonogashira couplings. wikipedia.orgorganic-chemistry.org

This dual reactivity profile enables chemists to employ these frameworks in multi-step syntheses where different parts of the molecule can be elaborated selectively. For instance, a conjugate addition can be performed on the enone system, followed by a cross-coupling reaction at the vinyl iodide site, or vice versa, leading to a rapid increase in molecular complexity from a single, versatile starting material.

Table 1: Synthetic Transformations of the Alpha,Beta-Unsaturated Iodocarbonyl Moiety

| Functional Group | Reaction Type | Description | Potential Products |

| α,β-Unsaturated Ketone | Michael Addition / Conjugate Addition | Nucleophilic attack at the β-carbon of the enone system. wikipedia.org | Extends the carbon chain, introduces new functional groups. |

| Diels-Alder Reaction | The alkene portion acts as a dienophile in cycloaddition reactions. wikipedia.org | Forms six-membered ring systems. | |

| Hydrogenation (Conjugate Reduction) | Selective reduction of the carbon-carbon double bond. wikipedia.org | Saturated ketones. | |

| Vinyl Iodide | Suzuki Coupling | Palladium-catalyzed reaction with an organoboron reagent. wikipedia.org | Alkenyl, aryl, or alkyl substituted enones. |

| Stille Coupling | Palladium-catalyzed reaction with an organotin reagent. wikipedia.org | Alkenyl, aryl, or alkyl substituted enones. | |

| Heck Coupling | Palladium-catalyzed reaction with an alkene. wikipedia.org | Dienones. | |

| Sonogashira Coupling | Palladium-catalyzed reaction with a terminal alkyne. wikipedia.org | Enynones. | |

| Carbonylation | Introduction of a carbonyl group, often with carbon monoxide. organic-chemistry.org | β-keto esters or related structures. | |

| Grignard Reagent Formation | Reaction with magnesium to form a vinyl Grignard reagent. wikipedia.org | Allows for subsequent reaction with electrophiles. |

Retrosynthetic Analysis of the 1-Iodooct-1-en-4-one Structure

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. numberanalytics.comslideshare.net This process involves "disconnections," which are imaginary bond-breaking steps that correspond to known, reliable chemical reactions in the forward (synthetic) direction. youtube.comicj-e.org

For a molecule like this compound, the analysis begins by identifying the key functional groups: the enone and the vinyl iodide. The presence of the enone suggests a disconnection based on its common synthetic routes, such as the aldol (B89426) condensation. youtube.com A functional group interconversion (FGI) on the enone to a β-hydroxyketone would reveal a potential aldol adduct. Disconnecting this adduct would lead to an aldehyde and a ketone.

However, a more direct and powerful disconnection strategy for this specific target leverages the methods used to form enones and vinyl iodides. One highly effective approach is to disconnect the C3-C4 bond, which corresponds to the acylation of a vinyl species. This leads to a vinyl iodide synthon and an acyl synthon.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: this compound. The structure contains an eight-carbon chain with a vinyl iodide at C1, a double bond between C1 and C2, and a ketone at C4.

Disconnection 1 (C3-C4 bond): The most logical disconnection is at the C3-C4 bond. This corresponds to a Friedel-Crafts-type acylation or a related coupling reaction. This disconnection yields two synthons: a vinyl nucleophile (at C3) and an acyl cation (at C4).

Synthon A (Acyl Cation): (C4-C8)C(=O)+. The synthetic equivalent for this is a reactive carboxylic acid derivative, such as butanoyl chloride .

Synthon B (Vinyl Anion): I-C1=C2-C3-. The synthetic equivalent for this is an organometallic vinyl species, such as 1-iodo-1-propenyl lithium or a related organometallic reagent.

Disconnection 2 (Simplifying the Vinyl Iodide): The 1-iodo-1-propenyl synthetic equivalent can be further simplified. Vinyl iodides are commonly synthesized from terminal alkynes. A disconnection of the vinyl iodide precursor points to a terminal alkyne.

Synthetic Precursor: The vinyl iodide can be formed via hydroiodination or other iodo-functionalization reactions of a terminal alkyne. This leads back to propyne as a simple starting material. Alternatively, and more directly for creating the enone, one could envision a three-component reaction. Nickel-catalyzed reductive acylations of alkynes with acyl chlorides are known methods for producing enones. chemistryviews.orgacs.orgnih.gov This suggests a disconnection back to 1-hexyne (B1330390) and an iodo-functionalizing agent.

A highly convergent synthesis could therefore involve the reaction between a derivative of 1-hexyne and an acylating agent, followed by or concurrent with iodination. For instance, the hydroacylation of an alkyne is a direct, atom-efficient method to produce enones. organic-chemistry.org

Table 2: Retrosynthetic Analysis of this compound

| Retrosynthesis Step | Target/Intermediate | Disconnection (Bond Cleaved) | Synthons | Synthetic Equivalents (Starting Materials) |

| Step 1 | This compound | C3—C4 (Acylation) | I-CH=CH-CH₂⁻ (vinyl anion) and ⁺C(=O)-Butyl (acyl cation) | 1-Iodo-1-propene derivative and Butanoyl chloride |

| Step 2 | This compound | C1=C2 and C3-C4 (Alkyne Acylation) | 1-Hexyne, Carbon Monoxide, Iodinating source | 1-Hexyne, Butanoyl Chloride, Iodine Source |

| Step 3 | This compound | C4-C5 (Aldol-type) | I-CH=CH-C(=O)CH₂⁻ (enolate) and ⁺CH₂(CH₂)₂CH₃ (alkyl cation) | 1-Iodo-3-keto-1-pentene and a Butyl electrophile (e.g., Butyl bromide) |

This analysis highlights that this compound can be constructed from simpler, readily available precursors like butanoyl chloride and a six-carbon alkyne through modern catalytic methods.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65989-30-2 |

|---|---|

Molecular Formula |

C8H13IO |

Molecular Weight |

252.09 g/mol |

IUPAC Name |

1-iodooct-1-en-4-one |

InChI |

InChI=1S/C8H13IO/c1-2-3-5-8(10)6-4-7-9/h4,7H,2-3,5-6H2,1H3 |

InChI Key |

SWRZXKXCHWOPHU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(=O)CC=CI |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct and Indirect Strategies for Vinyl Iodide Incorporation

The introduction of the vinyl iodide functional group is a critical step in the synthesis of 1-iodooct-1-en-4-one. This can be achieved through direct iodination of unsaturated precursors or by converting other vinyl halides via halogen exchange.

Iodination of Unsaturated Precursors (e.g., Alkynes, Alkenes)

The direct iodination of alkynes is a common method for synthesizing vinyl iodides. wikipedia.org The addition of one equivalent of hydrogen iodide (HI) to a terminal alkyne typically yields the Markovnikov product, an α-vinyl iodide. wikipedia.org However, achieving high stereoselectivity and reaction rates can be challenging. wikipedia.org To overcome these limitations, methods involving a hydrometalation step followed by the addition of an iodine source are often employed. wikipedia.org For instance, hydrozirconation of alkynes using the Schwartz reagent, followed by iodination, provides a regioselective route to vinyl iodides. organic-chemistry.org

Nickel-catalyzed hydroalumination of terminal alkynes with diisobutylaluminum hydride (DIBAL-H) in the presence of a nickel catalyst like Ni(dppp)Cl2, followed by treatment with N-iodosuccinimide (NIS), selectively produces α-vinyl iodides. wikipedia.org Conversely, using Ni(PPh3)2Cl2 as the catalyst can favor the formation of β-vinyl iodides. wikipedia.org Iron-catalyzed carboiodination of alkynes with alkyl iodides has also been developed, offering a method to produce synthetically useful vinyl iodides under mild, room temperature conditions. thieme-connect.com This radical pathway is applicable to both conjugated and unconjugated alkynes. thieme-connect.com

The direct hydroiodination of internal alkynes with in situ generated HI can produce (E)-vinyl iodides with good yields and high regio- and stereoselectivity. organic-chemistry.org Furthermore, ruthenium-catalyzed hydrohalogenation of alkynes using potassium iodide (KI) also affords Markovnikov products under mild conditions. organic-chemistry.org

Beyond alkynes, alkenes can also serve as precursors. A ruthenium-catalyzed silylative coupling of styrenes followed by a N-halosuccinimide-mediated halodesilylation provides a one-pot synthesis of (E)-β-aryl vinyl iodides. organic-chemistry.org

Halogen Exchange Reactions

Halogen exchange, particularly the conversion of vinyl bromides to vinyl iodides, is a valuable synthetic tool due to the higher reactivity of vinyl iodides in cross-coupling reactions. wikipedia.org The Finkelstein-type halide exchange reaction, catalyzed by copper(I), allows for the stereospecific conversion of vinyl bromides to their corresponding iodides under mild conditions using potassium iodide. organic-chemistry.orgorganic-chemistry.org This method demonstrates good functional group tolerance. organic-chemistry.org The Buchwald group has also developed a copper-catalyzed halogen exchange from vinyl bromides to vinyl iodides that proceeds under mild conditions. wikipedia.org

Lithium-halogen exchange offers another route, where vinyl halides react with organolithium reagents, such as t-BuLi, to form vinyllithium (B1195746) species with retention of configuration. harvard.edu These intermediates can then be trapped with an appropriate electrophile.

Construction of the Octenone Carbon Skeleton

The assembly of the C8 carbon chain of this compound is typically achieved through carbon-carbon bond-forming reactions, with metal-catalyzed cross-coupling being a prominent strategy.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-catalyzed, Nickel-catalyzed, Iron-catalyzed)

Vinyl iodides are excellent substrates for a variety of transition-metal-catalyzed cross-coupling reactions due to the relatively weak C-I bond. wikipedia.org

Palladium-Catalyzed Reactions: Palladium catalysts are widely used to couple vinyl iodides with various partners. The Stille, Heck, Sonogashira, and Suzuki coupling reactions are all effective methods for forming new carbon-carbon bonds with vinyl iodides. wikipedia.org For example, palladium-catalyzed cross-coupling of triorganoindium compounds with vinyl iodides proceeds in excellent yields and with high chemoselectivity. organic-chemistry.org This reaction is notable for the efficient transfer of all three organic groups from the indium reagent. organic-chemistry.org Another novel palladium-catalyzed reaction involves the coupling of vinyl iodides with ethyl diazoacetate, offering a unique way to introduce a diazo functionality. organic-chemistry.orgacs.org This reaction is sensitive to the choice of palladium catalyst and solvent, with PdCl2(PPh3)2 or Pd(PPh3)4 in polar solvents like acetone (B3395972) or acetonitrile (B52724) providing good yields. organic-chemistry.org

Nickel-Catalyzed Reactions: Nickel catalysts are also effective for cross-coupling reactions involving vinyl iodides. They can be used in reductive cross-coupling reactions, for example, coupling vinyl iodides with aryl iodides. researchgate.net Nickel-catalyzed cross-electrophile coupling between vinyl triflates and alkyl mesylates has been demonstrated, indicating the potential for similar reactivity with vinyl iodides. rsc.org Nickel catalysis is also employed in the reductive 2-pyridination of vinyl iodides. cas.cn

Iron-Catalyzed Reactions: Iron catalysts provide a more economical and environmentally friendly alternative to palladium and nickel. acs.org Iron-catalyzed cross-coupling of terminal alkynes with vinyl iodides has been reported to produce conjugated enyne derivatives in good to excellent yields under mild conditions. capes.gov.br Ligand-free iron-catalyzed cross-coupling between alkenyllithium reagents and vinyl iodides has been developed for the synthesis of dienes. acs.orgnih.gov Furthermore, an iron-catalyzed, hydride-mediated reductive cross-coupling of vinyl halides with Grignard reagents offers a pathway to formal sp3–sp3 coupled products. rsc.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions with Vinyl Iodides

| Catalyst System | Coupling Partner | Product Type | Reference(s) |

|---|---|---|---|

| Palladium | Organotin (Stille), Alkene (Heck), Alkyne (Sonogashira), Organoboron (Suzuki) | Various C-C bonds | wikipedia.org |

| Palladium | Triorganoindium | Alkylated/Arylated Alkenes | organic-chemistry.org |

| Palladium | Ethyl Diazoacetate | Diazo-functionalized Alkenes | organic-chemistry.orgacs.org |

| Nickel | Aryl Iodide (Reductive) | Biaryls/Styrenes | researchgate.net |

| Nickel | Alkyl Sulfonate (Reductive) | Alkylated Alkenes | rsc.org |

| Iron | Terminal Alkyne | Conjugated Enyne | capes.gov.br |

| Iron | Alkenyllithium | Diene | acs.orgnih.gov |

| Iron | Grignard Reagent (Reductive) | Alkanes | rsc.org |

Carbonylation Reactions (e.g., Alkoxycarbonylation, Aminocarbonylation)

Carbonylation reactions introduce a carbonyl group into a molecule, often using carbon monoxide (CO) as a C1 synthon. chemistryviews.org Vinyl iodides are suitable substrates for such transformations.

Alkoxycarbonylation: This reaction involves the incorporation of a carbonyl group and an alkoxy group, typically to form an ester. Gold-catalyzed alkoxycarbonylation of vinyl iodides has been developed, representing the first example of such a reaction in gold chemistry. chemistryviews.orgresearchgate.net This method utilizes a Au(I)/Au(III) redox cycle and shows high selectivity for iodides over other halides. chemistryviews.org Palladium catalysts are also highly effective for alkoxycarbonylation. rsc.org Flow chemistry techniques have been employed for the methoxycarbonylation of vinyl iodides, using oxalyl chloride as a convenient in situ source of CO. rsc.org An automated photoreactor system has also been developed for light-assisted carbon dioxide reduction to CO, which is then used in downstream palladium-catalyzed alkoxycarbonylation of substrates like (E)-1-iodooct-1-ene. uva.nlrsc.org

Aminocarbonylation: This process introduces a carbonyl group and an amino group, forming an amide. Similar to alkoxycarbonylation, palladium catalysis is effective for the aminocarbonylation of vinyl iodides. rsc.org For instance, the aminocarbonylation of (E)-1-iodooct-1-ene with 1-hexylamine has been successfully demonstrated using a palladium catalyst system. rsc.org

Table 2: Carbonylation Reactions of (E)-1-Iodooct-1-ene

| Reaction Type | Reagents | Catalyst System | Product | Reference(s) |

|---|---|---|---|---|

| Alkoxycarbonylation | CO, Methanol, TEA | Pd(OAc)2, dppp | Methyl (E)-non-2-enoate derivative | uva.nl |

| Aminocarbonylation | CO, 1-Hexylamine, TEA | Pd2(DBA)3, tpp | (E)-N-hexylnon-2-enamide | rsc.org |

Cyclization and Rearrangement Pathways Leading to Related Structures

The bicyclo[2.2.2]octenone skeleton, which shares structural features with the octenone core, can undergo various cyclization and rearrangement reactions. While not directly involving this compound, these transformations illustrate the reactivity of related systems. Acyl radical reactions of bicyclo[2.2.2]octenones can lead to either cyclized or rearranged isotwistane products, with the outcome influenced by ring strain. acs.orgresearchgate.net Oxidative scission of the bicyclo[2.2.2]octenone system at the C1-C2 bond has also been reported, leading to highly functionalized cyclohexene (B86901) cores through methods like Beckmann-type fragmentation. acs.org Intramolecular palladium-catalyzed coupling reactions between vinyl iodides and allylic alcohols or carbonates can be used to synthesize various carbonyl-containing heterocycles. scholaris.ca

Stereoselective Synthesis of this compound Stereoisomers (E/Z)

The spatial arrangement of substituents around the double bond in this compound gives rise to (E) and (Z) stereoisomers. The ability to selectively synthesize one isomer over the other is crucial for controlling the stereochemistry of subsequent reactions.

Methods for the stereoselective synthesis of vinyl iodides often involve the iodination of alkynes. The specific reagents and reaction conditions determine the resulting stereochemistry. For instance, the iodobromination of internal alkynes using in situ generated iodine monobromide (IBr) from N-iodosuccinimide (NIS) and trimethylsilyl (B98337) bromide (TMSBr) has been shown to produce (E)-1-bromo-2-iodoalkenes with high regio- and stereoselectivity. researchmap.jp This anti-addition of IBr across the triple bond is a key step in creating a specific stereoisomer. researchmap.jp While this example illustrates a general strategy for creating E-configured vinyl halides, specific application to this compound would require starting with oct-1-yn-4-one.

Another approach involves tandem reactions, such as a ring closure-Michael addition-elimination sequence, which has been used to synthesize (E)-4-alkylidenecyclopent-2-en-1-ones with high E selectivity. organic-chemistry.org This highlights how multi-step, one-pot reactions can be designed to control the stereochemical outcome.

The synthesis of specific stereoisomers is critical as the stereochemistry of 1,3-disubstituted tryptoline (B14887) derivatives, for example, has been shown to be directly related to their biological activity. researchgate.net This underscores the importance of developing synthetic methods that provide precise control over the (E/Z) configuration of molecules like this compound.

Sustainable and Green Chemistry Approaches in Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce waste, improve energy efficiency, and utilize less hazardous materials. The synthesis of this compound is no exception, with research focusing on electrochemical methods and atom-economical reactions.

Electrochemical Iodination

Electrochemical synthesis offers a green alternative to traditional chemical methods by using electrons, a clean reagent, to drive reactions. mdpi.com This approach can avoid the use of harsh oxidizing agents often required for iodination. mdpi.com The electrochemical iodination of organic molecules can be achieved by the in situ generation of the iodinating species from a simple iodide source like potassium iodide (KI). mdpi.com

The process involves the anodic oxidation of iodide ions to generate reactive iodine species. mdpi.comresearchgate.net The specific iodinating agent formed depends on the applied potential. mdpi.com For instance, at a controlled potential, hypoiodous acid (HIO) can be generated in aqueous solutions, which then acts as the iodinating agent. mdpi.com This method has been successfully applied to the iodination of various aromatic compounds. mdpi.com

Electrochemical methods can also be stereoselective. For example, a metal-free electrochemical cross-coupling reaction has been developed for the synthesis of 1,4-dicarbonyl Z-alkenes with high Z-stereoselectivity. rsc.org This demonstrates the potential of electrochemistry to control not only the regioselectivity but also the stereoselectivity of a reaction, which is pertinent to the synthesis of specific isomers of this compound.

Table 1: Comparison of Traditional vs. Electrochemical Iodination

| Feature | Traditional Iodination | Electrochemical Iodination |

| Iodinating Agent | Often requires pre-made or in situ generated reactive iodine species using chemical oxidants. | Iodinating species are generated in situ from iodide salts using electricity. mdpi.com |

| Reagents | May use hazardous and toxic reagents like strong oxidizers. | Uses simple salts and avoids harsh chemical oxidants. mdpi.com |

| Byproducts | Can generate significant chemical waste. rsc.org | Primarily involves the transfer of electrons, leading to fewer byproducts. mdpi.com |

| Control | Reaction rate and selectivity are controlled by concentration, temperature, and catalysts. | High degree of control over reaction conditions through applied potential and current. mdpi.com |

Atom-Economic Syntheses

Atom economy, a concept central to green chemistry, focuses on maximizing the incorporation of all reactant atoms into the final desired product. wikipedia.org Reactions with high atom economy are inherently more efficient and generate less waste. rsc.orgscranton.edu

Addition reactions are typically considered highly atom-economical. rsc.org A notable example is the iodosulfenylation of alkynes, which can be 100% atom-economic. rsc.org In this type of reaction, all atoms from the starting materials (alkyne, iodine, and disulfide) are incorporated into the final product, (E)-β-iodoalkenyl sulfide. rsc.org This approach is highly regio- and stereoselective, yielding the (E)-isomer. rsc.org Applying this principle to the synthesis of this compound would involve the direct addition of an iodine-containing species across the alkyne bond of a suitable precursor.

In contrast, substitution and elimination reactions often have lower atom economies because they inherently generate byproducts. rsc.org For instance, a synthesis with a high percentage yield can still be inefficient from an atom economy perspective if it produces a significant amount of waste. scranton.edu

The development of catalytic processes is a key strategy for improving atom economy. rsc.org Catalysts can enable more direct reaction pathways, avoiding the need for stoichiometric reagents that end up as waste.

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. wikipedia.orglibretexts.org For 1-Iodooct-1-en-4-one, NMR is crucial for confirming the connectivity of atoms and determining the stereochemistry of the double bond.

¹H NMR spectroscopy reveals the chemical environment of each proton in the molecule through its chemical shift (δ), the number of neighboring protons via signal splitting (multiplicity), and the coupling constants (J) which give insight into the geometry of the molecule. wikipedia.org

For the (E)-isomer of this compound, the vinylic protons at C-1 and C-2 are expected to be particularly informative. The proton at C-1 (adjacent to the iodine) would likely appear as a doublet, and the proton at C-2 as a doublet of triplets, due to coupling with the C-1 proton and the C-3 methylene (B1212753) protons. A large coupling constant (typically >14 Hz) between the vinylic protons would be indicative of an (E)- or trans-configuration. The methylene protons at C-3 would be expected to show a signal split by the adjacent C-2 vinylic proton and the C-5 methylene group. The remaining alkyl chain protons would exhibit complex multiplets further upfield.

Expected ¹H NMR Data for (E)-1-Iodooct-1-en-4-one (Note: This table is predictive and based on analogous structures, as experimental data is not available in the cited sources.)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| H-1 | ~6.8 - 7.2 | Doublet (d) | ~14-15 |

| H-2 | ~6.2 - 6.6 | Doublet of Triplets (dt) | ~14-15, ~7 |

| H-3 | ~2.8 - 3.0 | Triplet of Doublets (td) | ~7, ~1 |

| H-5 | ~2.5 - 2.7 | Triplet (t) | ~7.5 |

| H-6, H-7 | ~1.2 - 1.7 | Multiplets (m) | - |

| H-8 | ~0.9 | Triplet (t) | ~7 |

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments. ucl.ac.uk The chemical shifts in ¹³C NMR are highly dependent on the electronic environment of the carbon atoms.

For this compound, the carbonyl carbon (C-4) would be the most downfield signal, typically appearing in the range of 190-210 ppm for ketones. mdpi.com The vinylic carbons (C-1 and C-2) would also be in the downfield region, with C-1 (bonded to the electronegative iodine) expected at a lower field than C-2. The remaining aliphatic carbons of the octene chain would appear at progressively higher fields.

Expected ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous structures, as experimental data is not available in the cited sources.)

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-1 | ~80 - 90 |

| C-2 | ~145 - 155 |

| C-3 | ~40 - 50 |

| C-4 | ~200 - 210 |

| C-5 | ~35 - 45 |

| C-6 | ~25 - 35 |

| C-7 | ~22 - 28 |

| C-8 | ~13 - 15 |

To unambiguously assign all proton and carbon signals, especially for complex molecules, two-dimensional (2D) NMR experiments are employed. chemicalbook.com Techniques such as COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, for instance, confirming the coupling between the vinylic protons (H-1 and H-2) and their neighbors. HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, while HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for identifying the placement of the ketone and the vinyl iodide functionalities within the carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns. acs.orgacs.orgnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of this compound (C₈H₁₃IO). princeton.edu The calculated exact mass for this formula is 252.0011 g/mol . An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Expected HRMS Data for this compound (Note: This table is predictive, as experimental data is not available in the cited sources.)

| Ion | Calculated m/z |

| [M+H]⁺ | 253.0089 |

| [M+Na]⁺ | 275.9908 |

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. rsc.org This technique would be instrumental in assessing the purity of a synthesized sample of this compound. Furthermore, if a mixture of (E) and (Z) isomers were present, GC could potentially separate them, and the mass spectrometer would confirm that both peaks correspond to the same molecular weight, thus allowing for the determination of the isomer ratio. The fragmentation pattern observed in the mass spectrum would be characteristic of an α,β-unsaturated ketone, likely showing fragments corresponding to the loss of the iodine atom, the butyl group, and other characteristic cleavages. researchgate.netcapes.gov.br

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending. wiley.comwikipedia.org For this compound, the IR spectrum is expected to show several characteristic absorption bands that confirm its key structural components.

The most prominent feature in the IR spectrum of a ketone is the strong carbonyl (C=O) stretching vibration. libretexts.org In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. ijpbms.comslideshare.net However, in α,β-unsaturated ketones like this compound, conjugation with the C=C double bond delocalizes the π-electrons, weakening the C=O bond and lowering its vibrational frequency. This results in a shift of the C=O stretching absorption to a lower wavenumber, generally in the range of 1666–1685 cm⁻¹. libretexts.orgslideshare.net

Further characteristic absorptions include the C=C stretching vibration of the alkene, which is also influenced by conjugation and typically appears in the 1600–1680 cm⁻¹ region. The vinylic C-H stretching vibration is expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the butyl chain will appear just below 3000 cm⁻¹. nih.gov The carbon-iodine (C-I) bond, being a heavy atom bond, has a low stretching frequency and is expected to absorb in the fingerprint region, typically between 500 and 600 cm⁻¹. wiley.com

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

|---|---|---|---|

| 3000 - 3100 | C-H Stretch | Vinylic (=C-H) | Medium |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium to Strong |

| 1666 - 1685 | C=O Stretch | α,β-Unsaturated Ketone | Strong |

| 1600 - 1680 | C=C Stretch | Alkene | Medium to Weak |

| 500 - 600 | C-I Stretch | Iodoalkene | Medium to Strong |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugated Systems

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing valuable information about conjugated systems. libretexts.org The α,β-unsaturated carbonyl system in this compound constitutes a chromophore that absorbs UV radiation, leading to two characteristic electronic transitions: a high-intensity π → π* transition and a low-intensity n → π* transition. ijpbms.com

The position of the high-intensity π → π* absorption maximum (λmax) can be predicted using the Woodward-Fieser rules. ijpbms.comuomustansiriyah.edu.iq These empirical rules start with a base value for a parent chromophore and add increments for various substituents. For an acyclic α,β-unsaturated ketone, the base value is 215 nm. mdpi.com To this base value, increments for substituents on the α- and β-carbons of the enone system are added.

For this compound, the substituents are:

An iodine atom at the α-position.

An alkyl group (the rest of the carbon chain) at the β-position.

While the increment for a β-alkyl group is well-established at +12 nm, the value for an α-iodo substituent is not as commonly tabulated. However, by comparing with other α-halogens such as bromine (+25 nm) and chlorine (+15 nm), it is expected that iodine, being large and polarizable, will contribute a significant bathochromic (long-wavelength) shift. uomustansiriyah.edu.iqmdpi.com The weaker n → π* transition, which involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, is expected to appear at a longer wavelength (typically >300 nm) with a much lower molar absorptivity (ε).

Table 2: Predicted UV-Vis Absorption Maximum (λmax) for this compound

| Contribution | Wavelength (nm) |

|---|---|

| Base Value (Acyclic Enone) | 215 |

| β-Alkyl Substituent | +12 |

| α-Iodo Substituent (Estimated) | +30 to +40 (by analogy to other halogens) |

| Predicted λmax (π → π) | ~257 - 267 |

| Predicted λmax (n → π) | >300 (low intensity) |

X-ray Diffraction Analysis for Solid-State Structure and Stereochemistry

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule. wikipedia.org This technique provides precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a successful single-crystal XRD analysis would provide conclusive evidence for several key structural features that other spectroscopic methods can only infer. Most importantly, it would establish the stereochemistry of the carbon-carbon double bond, confirming whether the molecule exists as the (E) or (Z) isomer. nih.gov The analysis would also reveal the exact conformation of the molecule in the solid state, including the planarity of the enone system and the orientation of the butyl chain.

Although no public crystal structure data for this compound is currently available, the type of data that would be obtained from such an analysis is well-defined. The experiment yields fundamental crystallographic information, as detailed in the hypothetical data table below. This information is crucial for understanding intermolecular interactions, such as potential halogen bonding involving the iodine atom, which can influence the packing of molecules in the crystal. nih.gov

Table 3: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Chemical Formula | C₈H₁₃IO |

| Formula Weight | 252.09 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | Lattice parameters in Å |

| Unit Cell Angles (α, β, γ) | Lattice parameters in degrees |

| Volume (V) | Volume of the unit cell in ų |

| Z | Number of molecules per unit cell |

| Calculated Density | Density in g/cm³ |

Mechanistic Studies and Reaction Pathways

Investigation of Reaction Intermediates (e.g., Radical, Anionic, Cationic)

The nature of the reaction intermediates in transformations involving 1-Iodooct-1-en-4-one is fundamental to its reaction pathway. Depending on the conditions, the reaction can proceed through radical, anionic, or cationic species. Vinyl iodides are generally stable under nucleophilic conditions, making S(_N)2 reactions difficult due to steric hindrance. wikipedia.org Similarly, the formation of a vinyl cation in an S(_N)1 pathway is unfavorable due to the instability of the carbocation and the strength of the C-I bond. wikipedia.org However, under specific conditions, radical and anionic intermediates are commonly observed. For instance, the radiolysis of vinyl iodide is known to produce vinyl radicals. rsc.org

| Intermediate Type | Method of Generation/Investigation | Key Characteristics |

| Radical | Photochemical cleavage, reaction with radical initiators (e.g., AIBN), specific catalytic cycles (e.g., with InCl(_2)). wikipedia.orgacs.org | Highly reactive species, involved in chain reactions, can be studied using radical clock and trapping experiments. |

| Anionic | Magnesium-halogen exchange to form vinyl Grignard reagents. wikipedia.org | Nucleophilic character, useful for C-C bond formation with electrophiles. |

| Cationic | Generally unstable and less common for vinyl iodides. wikipedia.org | High energy intermediate, S(_N)1 pathway is disfavored. |

Radical clock experiments serve as a powerful tool for determining the rates of radical reactions and confirming the existence of radical intermediates. illinois.edu These experiments involve a radical that can undergo a unimolecular rearrangement with a known rate constant. illinois.eduwindows.net This "clock" reaction competes with an intermolecular trapping reaction. windows.net

For a compound like this compound, a suitable radical clock experiment could be designed to probe the lifetime of a potential vinyl radical intermediate. For example, if a radical is generated at a specific position, its rate of reaction with another reagent can be measured against a known intramolecular cyclization rate. illinois.edu The ratio of the trapped product to the cyclized product allows for the calculation of the unknown reaction rate, confirming the presence and lifetime of the radical intermediate. illinois.edu The 5-hexenyl radical cyclization is a classic example of a well-calibrated radical clock. illinois.edu

Trapping experiments provide direct evidence for the presence of reactive intermediates. In the context of radical mechanisms involving this compound, the introduction of a radical scavenger would intercept any radical intermediates, thereby inhibiting the reaction or forming a new, detectable product.

Commonly used radical scavengers include:

Thiols and Tin Hydrides : These reagents are used in competition kinetic studies to trap radical species. windows.net

Nitroxyl Radicals (e.g., TEMPO) : These stable radicals can effectively trap carbon-centered radicals to form alkoxyamine products, which can be identified to confirm the radical pathway. illinois.edu

If a reaction involving this compound is suspected to proceed via a radical mechanism, the addition of one of these scavengers would lead to a significant decrease in the yield of the expected product, providing strong evidence for a radical intermediate. windows.netresearchgate.net

Elucidation of Regioselectivity and Stereoselectivity Control

Controlling the regioselectivity (where a reaction occurs) and stereoselectivity (the spatial arrangement of the product) is paramount in organic synthesis. khanacademy.orgyoutube.com For vinyl iodides like this compound, the geometry of the double bond and the position of the iodine atom are critical.

Regioselectivity : This refers to the preference of a reaction to occur at one position over another. durgapurgovtcollege.ac.instudy.com In reactions of this compound, such as cross-coupling, the catalyst will typically add to the carbon atom bearing the iodine. In addition reactions to the double bond, the presence of the ketone and the iodine atom will direct the incoming reagent to a specific position. For example, in the hydrostannation of alkynes to form vinyl iodides, the use of sterically bulky ligands on a palladium catalyst can lead to high regioselectivity for the β-vinyl iodide. wikipedia.org

Stereoselectivity : This describes the preference for the formation of one stereoisomer over another. quora.com The synthesis of vinyl iodides can be highly stereoselective. For instance, the Takai olefination using iodoform and chromium(II) chloride yields vinyl iodides from aldehydes with a high preference for the E geometry. wikipedia.org Conversely, hydroindation has been shown to favor the Z geometry through a radical addition mechanism. wikipedia.org When this compound participates in subsequent reactions, the stereochemistry of its double bond can be retained, transferred, or altered depending on the reaction mechanism. Copper-catalyzed halide exchange reactions, for example, are known to proceed stereospecifically, meaning the stereochemistry of the starting vinyl halide is preserved in the vinyl iodide product. organic-chemistry.org

Role of Catalysts and Reagents in Reaction Progression

Catalysts and reagents are crucial in directing the reaction pathways of this compound. Transition metals, in particular, play a significant role in activating the C-I bond for cross-coupling reactions. wikipedia.org

| Catalyst/Reagent | Reaction Type | Role |

| Palladium Complexes | Suzuki, Heck, Stille, Sonogashira couplings. wikipedia.org | Catalyzes the oxidative addition to the C-I bond, initiating the cross-coupling cycle. |

| Copper(I) Salts | Halogen-exchange, coupling reactions. wikipedia.orgorganic-chemistry.org | Facilitates the conversion of vinyl bromides to more reactive vinyl iodides and can catalyze various coupling reactions. |

| Platinum Catalysts | Addition reactions to alkynes. researchgate.net | Used in the selective synthesis of diiododienes from acetylene and iodine. researchgate.net |

| Chromium(II) Chloride | Takai Olefination. wikipedia.org | A key reagent along with iodoform for the stereoselective synthesis of (E)-vinyl iodides from aldehydes. wikipedia.org |

| Hypervalent Iodine Reagents | Olefin functionalization. researchgate.net | Can act as electrophilic species to achieve difunctionalization of alkenes. researchgate.net |

| Molecular Iodine (I(_2)) | Lewis acid catalysis, halogen bonding. e-bookshelf.de | Can activate substrates through halogen bonding or act as an oxidative catalyst. e-bookshelf.de |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to model the behavior of electrons in molecules. nih.gov These methods can be broadly categorized into semi-empirical, density functional theory, and ab initio approaches. openstax.org

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density, which is a function of only three spatial coordinates, making it computationally more feasible for larger systems. acs.orglibretexts.org

For 1-Iodooct-1-en-4-one, DFT calculations would be instrumental in:

Determining Ground State Geometry: Optimizing the molecule's three-dimensional structure to find its most stable conformation.

Mapping Electron Density: Visualizing how electrons are distributed across the molecule. This can reveal the electrophilic and nucleophilic sites, which is crucial for predicting reactivity. The conjugated system of the enone and the polarizable iodine atom would be areas of particular interest. researchgate.net

Calculating Molecular Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Energetics: Computing the total electronic energy, which can be used to compare the stability of different isomers or conformers of this compound.

A typical DFT study on a related α,β-unsaturated ketone, 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, utilized the B3LYP method with a 6-311G** basis set to analyze its structure, electronic properties, and chemical reactivity. researchgate.net A similar approach could be applied to this compound to yield comparable insights.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. publish.csiro.aubiointerfaceresearch.com These methods are often more computationally demanding than DFT but can provide highly accurate results, a concept known as achieving "chemical accuracy" (typically within 1 kcal/mol). openstax.org

Key ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the electron-electron repulsion by considering an average field, but it neglects electron correlation. biointerfaceresearch.com It often serves as a starting point for more advanced calculations. publish.csiro.au

Post-Hartree-Fock Methods: To improve upon HF theory, methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory are used. biointerfaceresearch.comcas.cz These techniques systematically account for electron correlation, leading to more accurate energy predictions.

For this compound, high-level ab initio calculations could provide benchmark values for its heat of formation and the relative energies of its conformers. Quantum chemical calculations on various iodine-containing species have successfully used coupled-cluster theory to determine their heats of formation with high accuracy. nih.gov

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. Computational methods are essential for locating these short-lived structures and calculating the activation energy (reaction barrier), which governs the reaction rate.

If this compound were to undergo a reaction, such as a nucleophilic conjugate addition or a cycloaddition, computational chemists would:

Model the reactant(s) and product(s).

Propose a plausible reaction pathway.

Use specialized algorithms to search the potential energy surface for the transition state structure connecting the reactants and products.

Calculate the energy of the transition state relative to the reactants to determine the activation barrier.

Studies on Diels-Alder reactions, for example, have used DFT to locate transition states and calculate reaction barriers, thereby explaining the influence of catalysts and substituents on the reaction outcome. Similar studies on the reactions of vinyl iodides have also employed computational methods to elucidate mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics describes electronic behavior, Molecular Dynamics (MD) simulations use classical mechanics to model the physical movements of atoms and molecules over time. In an MD simulation, atoms are treated as spheres, and their interactions are described by a "force field." By solving Newton's equations of motion for every atom in the system, MD can simulate the molecule's dynamic behavior.

For this compound, MD simulations would be particularly useful for:

Conformational Analysis: The flexible butyl chain of the molecule can adopt numerous conformations. MD simulations can explore the potential energy surface to identify the most populated and energetically favorable conformations in a given environment.

Solvent Effects: Chemical reactions and molecular properties are heavily influenced by the solvent. MD simulations can explicitly model the interactions between this compound and surrounding solvent molecules, providing a realistic view of how the solvent affects its structure and dynamics.

Prediction and Validation of Spectroscopic Parameters (e.g., GIAO NMR, Vibrational Frequencies)

Computational chemistry can predict various spectroscopic properties, which is invaluable for structure verification and interpretation of experimental data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating NMR chemical shifts. By computing the magnetic shielding tensors for each nucleus in this compound, its ¹H and ¹³C NMR spectra can be predicted. Comparing these predicted spectra with experimental data is a powerful tool for confirming the correct structure, especially for complex molecules where assignments may be ambiguous.

Vibrational Frequencies: Calculations of vibrational frequencies can predict the infrared (IR) and Raman spectra of a molecule. Each peak in a calculated vibrational spectrum corresponds to a specific normal mode of vibration. For this compound, this would allow for the assignment of key vibrational modes, such as the C=O stretch of the ketone, the C=C stretch of the alkene, and vibrations involving the C-I bond.

Analysis of Steric and Electronic Effects

The chemical behavior of this compound is governed by a combination of steric and electronic factors. The presence of a bulky iodine atom and a flexible alkyl chain introduces steric hindrance that can influence its reactivity and conformational preferences. Electronically, the molecule features a polarized C-I bond and a conjugated π-system in the enone moiety.

Computational analysis allows for the decoupling and quantification of these effects. For instance:

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electrostatic potential on the molecule's surface. This map would clearly show the electron-rich regions (like the carbonyl oxygen) and electron-poor regions, guiding predictions about intermolecular interactions and sites of electrophilic or nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide detailed insights into charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within the molecule, helping to explain its stability and reactivity patterns.

For related compounds, computational studies have been used to understand how steric and electronic effects of substituents influence reaction outcomes, such as in catalyst design or controlling regioselectivity in cyclization reactions.

Applications As a Versatile Building Block in Complex Molecule Synthesis

Strategic Utility in Cascade and Multicomponent Reactions

Cascade reactions, where a single event triggers a series of subsequent bond-forming transformations, and multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent highly efficient methods for building molecular complexity. google.com The structure of 1-Iodooct-1-en-4-one is ideally suited for such processes.

Access to Advanced Organic Scaffolds via Functionalization of the Vinyl Iodide Moiety

The carbon-iodine bond in vinyl iodides is the weakest among the vinyl halides, rendering it highly reactive in a multitude of transformations, particularly in transition metal-catalyzed reactions. This feature allows for the selective functionalization of the C-1 position of this compound, providing access to a vast array of more complex organic scaffolds.

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for C-C bond formation. The vinyl iodide in this compound is an excellent substrate for these reactions, allowing for the introduction of diverse carbon-based fragments.

Suzuki-Miyaura Coupling: This reaction pairs the vinyl iodide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is known for its mild conditions and high functional group tolerance, making it suitable for complex substrates. The coupling of a vinyl iodide like this compound would stereoretentively introduce an aryl, heteroaryl, or vinyl substituent at the C-1 position.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples the vinyl iodide with a terminal alkyne. This transformation is highly efficient for the synthesis of conjugated enynes, which are themselves valuable intermediates for further reactions. Applying this to this compound would yield a 1,3-en-5-yn-4-one structure, a highly useful conjugated system.

Negishi Coupling: Involving the reaction of the vinyl iodide with an organozinc reagent, the Negishi coupling is catalyzed by palladium or nickel complexes. It is particularly powerful for coupling with sp³, sp², and sp hybridized carbon nucleophiles and is known for its high stereoselectivity. A Negishi coupling with this compound would allow for the introduction of alkyl, aryl, or vinyl groups with high fidelity.

| Reaction | Coupling Partner | Catalyst System | Product Type | Key Features |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Substituted enone | Mild conditions, high functional group tolerance. |

| Sonogashira Coupling | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | Conjugated enynone | Forms C(sp²)-C(sp) bonds efficiently. |

| Negishi Coupling | R-ZnX | Pd or Ni catalyst (e.g., PdCl₂(PPh₃)₂) | Substituted enone | High reactivity and stereoselectivity. |

Table 1: Overview of Key Cross-Coupling Reactions Applicable to this compound.

The electrophilic nature of this compound allows it to react with various nucleophiles. Nucleophilic attack can occur at several sites:

Carbonyl Carbon: Direct addition of nucleophiles like Grignard reagents or organolithium compounds to the ketone carbonyl would generate a tertiary alcohol.

β-Carbon (Michael Addition): As an enone, the molecule is an excellent Michael acceptor. Soft nucleophiles, such as cuprates, enamines, or thiolates, will preferentially add to the C-3 position in a conjugate addition manner.

Vinylic Carbon: While direct SₙV (vinylic nucleophilic substitution) is less common, under specific conditions, such as with certain copper-catalyzed systems or highly activated substrates, a nucleophile could displace the iodide ion.

The interplay between these reactive sites can be controlled by the choice of nucleophile and reaction conditions, enabling selective functionalization.

The conjugated enone system within this compound is a prime candidate for participating in ring-forming reactions.

Annulation Reactions: The ketone can be converted into an enolate and serve as a nucleophile in annulation sequences like the Robinson annulation. In this sequence, Michael addition to an α,β-unsaturated ketone (such as methyl vinyl ketone) followed by an intramolecular aldol (B89426) condensation would construct a new six-membered ring fused to the original structure.

Cycloaddition Reactions: The electron-deficient double bond of the enone makes this compound a good dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions). Reaction with a conjugated diene would afford a cyclohexene (B86901) ring, with the regiochemistry and stereochemistry being predictable based on established principles. The vinyl iodide moiety can be carried through the reaction and used for subsequent functionalization of the bicyclic product. Similarly, [2+2] cycloadditions with alkenes can yield cyclobutane (B1203170) derivatives.

Relevance in Material Science and Polymer Chemistry

The vinyl group in this compound suggests its potential use as a monomer in polymerization reactions. Vinyl iodides can participate in radical polymerizations. The presence of the ketone functionality along the polymer backbone would result in a functional polymer with periodic carbonyl groups. These groups could be used for post-polymerization modification, allowing for the tuning of material properties such as polarity, solubility, or cross-linking capabilities.

Precursor for Bioactive Molecule Synthesis

One of the most significant documented applications of this compound is its role as a key intermediate in the synthesis of biologically active molecules. Specifically, (E)-1-iodooct-1-en-4-one is a known precursor in the synthesis of prostaglandins (B1171923) and their derivatives. google.com Prostaglandins are a class of lipid compounds with a wide range of physiological effects. The synthesis of these complex molecules often requires building blocks with precisely defined stereochemistry and functionality. This compound serves as the "lower side chain" synthon, which is typically attached to a cyclopentane (B165970) core via a conjugate addition reaction, often involving an organocuprate derived from the vinyl iodide. This highlights the compound's practical utility in the total synthesis of high-value therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Iodooct-1-en-4-one, and how can their efficiency be systematically compared?

- Methodology :

- Step 1 : Review literature for existing protocols (e.g., iodination of oct-1-en-4-one using iodine/oxidant systems or transition-metal-catalyzed methods) .

- Step 2 : Design parallel experiments under controlled conditions (temperature, solvent, catalyst loading) to compare yields, purity (via HPLC or GC-MS), and reaction times .

- Step 3 : Characterize products using / NMR and FT-IR to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodology :

- Core Techniques : Use NMR to confirm vinylic proton environments ( coupling constants) and iodinated carbon shifts in NMR .

- Conflict Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks and FT-IR for C-I stretching frequencies (~500 cm). Replicate analyses across multiple instruments/labs to rule out calibration errors .

Advanced Research Questions

Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what mechanistic insights justify its reactivity?

- Methodology :

- Experimental Design :

- Conduct Suzuki-Miyaura couplings with aryl boronic acids under Pd(0) catalysis. Monitor reaction progress via TLC and isolate intermediates (e.g., oxidative addition complexes) for X-ray crystallography .

- Use DFT calculations to model transition states and compare with experimental kinetic data (e.g., Eyring plots) .

- Key Outcomes : Correlate electronic effects (iodine’s σ-withdrawing nature) with catalytic turnover and regioselectivity .

Q. What strategies optimize the enantioselective synthesis of chiral derivatives using this compound as a substrate?

- Methodology :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) in asymmetric Heck reactions. Measure enantiomeric excess (ee) via chiral HPLC or polarimetry .

- Parameter Optimization : Vary solvent polarity (e.g., DMF vs. THF) and temperature to maximize ee. Use DoE (Design of Experiments) to identify critical factors .

Q. How can contradictions in reported reactivity profiles of this compound across studies be resolved?

- Methodology :

- Comparative Analysis : Replicate divergent studies under identical conditions (e.g., humidity, oxygen levels) to isolate variables .

- Advanced Characterization : Employ in-situ NMR or Raman spectroscopy to detect transient intermediates or decomposition products .

- Statistical Validation : Apply multivariate analysis (e.g., PCA) to identify outlier datasets or methodological biases .

Data Presentation and Reproducibility

Q. What are the best practices for documenting synthetic and analytical procedures to ensure reproducibility?

- Guidelines :

- Experimental Section : Include detailed protocols (e.g., syringe techniques for air-sensitive reactions, drying times for solvents) and raw spectral data in supplementary materials .

- Tables :

Q. How should researchers structure a systematic review to evaluate the pharmacological potential of this compound while avoiding commercial bias?

- Methodology :

- Literature Synthesis : Use PRISMA guidelines to filter studies, excluding industrial patents and focusing on peer-reviewed in vitro/vivo data .

- Critical Appraisal : Assess bias using tools like SYRCLE’s risk-of-bias checklist for animal studies or GRADE for clinical relevance .

- Gaps Identification : Highlight understudied areas (e.g., pharmacokinetics or long-term toxicity) for future academic collaboration .

Ethical and Methodological Standards

Q. What ethical considerations apply to biological studies involving this compound?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.